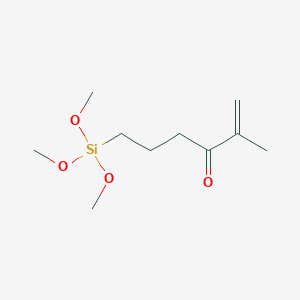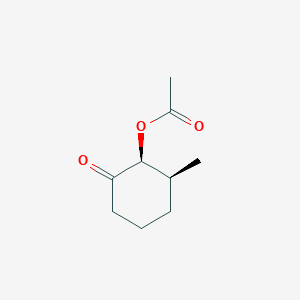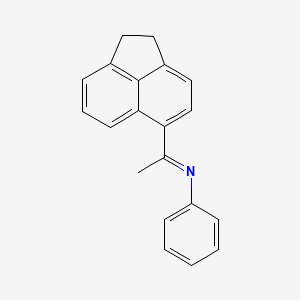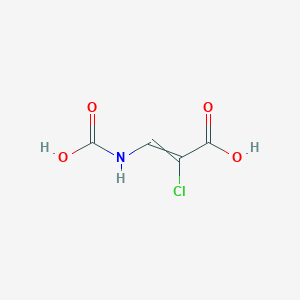![molecular formula C8H2Cl3N5 B14594286 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline CAS No. 61148-35-4](/img/structure/B14594286.png)
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of three chlorine atoms and a tetrazole ring fused to a quinoxaline core.
Vorbereitungsmethoden
The synthesis of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4,7,8-trichloroquinoxaline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. This reaction leads to the formation of the tetrazole ring, resulting in the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxalin-4-ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the quinoxaline core.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer activity, the compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage .
Vergleich Mit ähnlichen Verbindungen
4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine substituents, resulting in different chemical and biological properties.
s-Triazolo[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Quinoxaline 1,4-di-N-oxides: These compounds have been extensively studied for their antimicrobial and anticancer activities, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61148-35-4 |
|---|---|
Molekularformel |
C8H2Cl3N5 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
4,7,8-trichlorotetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C8H2Cl3N5/c9-3-1-5-6(2-4(3)10)16-8(7(11)12-5)13-14-15-16/h1-2H |
InChI-Schlüssel |
YYAGBMZEIJBGFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C(=NN=N3)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)

![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)


![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)

